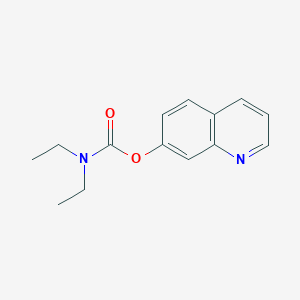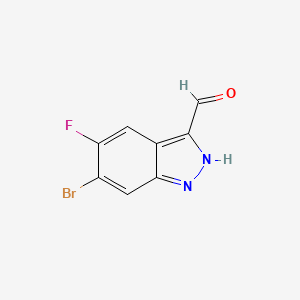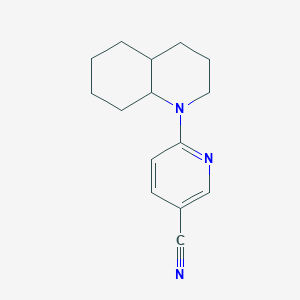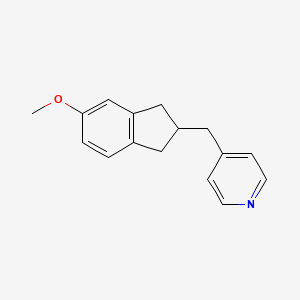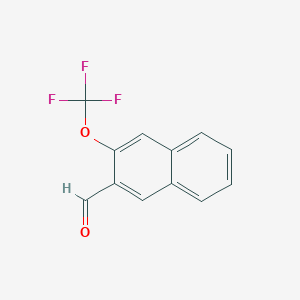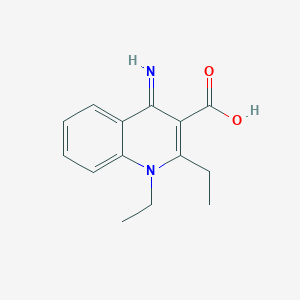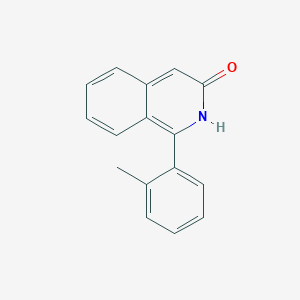
1-(o-Tolyl)isoquinolin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(o-Tolyl)isoquinolin-3(2H)-one is an organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline The compound features an isoquinoline core with a tolyl group (a methyl-substituted phenyl group) attached to it
準備方法
The synthesis of 1-(o-Tolyl)isoquinolin-3(2H)-one can be achieved through several synthetic routes. One common method involves the cyclization of o-tolyl-substituted benzylamines with suitable reagents under specific conditions. For example, the reaction of o-tolylbenzylamine with phosgene or triphosgene in the presence of a base can yield the desired isoquinolinone. Another method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to introduce the tolyl group onto the isoquinoline core.
Industrial production methods for this compound may involve large-scale batch or continuous flow processes, utilizing optimized reaction conditions to maximize yield and purity. These methods often require careful control of temperature, pressure, and reagent concentrations to ensure consistent product quality.
化学反応の分析
1-(o-Tolyl)isoquinolin-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to introduce functional groups or modify existing ones.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its reduced forms.
Substitution: The compound can undergo substitution reactions, where functional groups on the isoquinoline core or the tolyl group are replaced with other groups. Common reagents for these reactions include halogens, nucleophiles, and electrophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amines or alcohols.
科学的研究の応用
1-(o-Tolyl)isoquinolin-3(2H)-one has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules
Biology: In biological research, the compound is studied for its potential biological activities, such as antimicrobial, anticancer, and anti-inflammatory properties. Researchers investigate its interactions with biological targets to understand its mechanism of action.
Medicine: The compound is explored for its potential therapeutic applications. Its derivatives may serve as lead compounds for the development of new drugs targeting specific diseases.
Industry: In the materials science industry, the compound is used in the development of novel materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-(o-Tolyl)isoquinolin-3(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes, receptors, or proteins, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in disease pathways, thereby exerting therapeutic effects. The exact molecular targets and pathways depend on the specific biological context and the structure of the compound’s derivatives.
類似化合物との比較
1-(o-Tolyl)isoquinolin-3(2H)-one can be compared with other similar compounds, such as:
Isoquinoline: The parent compound of the isoquinoline family, lacking the tolyl group. Isoquinoline itself has various applications in organic synthesis and medicinal chemistry.
Quinoline: A structurally related compound with a nitrogen atom in a different position. Quinoline and its derivatives are known for their antimalarial and antimicrobial properties.
1-Phenylisoquinolin-3(2H)-one: A similar compound with a phenyl group instead of a tolyl group. This compound may exhibit different chemical and biological properties due to the absence of the methyl group.
特性
CAS番号 |
89721-01-7 |
|---|---|
分子式 |
C16H13NO |
分子量 |
235.28 g/mol |
IUPAC名 |
1-(2-methylphenyl)-2H-isoquinolin-3-one |
InChI |
InChI=1S/C16H13NO/c1-11-6-2-4-8-13(11)16-14-9-5-3-7-12(14)10-15(18)17-16/h2-10H,1H3,(H,17,18) |
InChIキー |
QURMHGGHPWGIQI-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=CC=C1C2=C3C=CC=CC3=CC(=O)N2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






